N'-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide
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Overview
Description
N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide typically involves the reaction of 3-phenylpropanoic acid with 1H-indole-2-carbohydrazide. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the reaction. The process may involve steps such as esterification, amidation, and cyclization to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide can be compared with other similar compounds, such as:
3-phenylpropanoic acid derivatives: These compounds share a similar phenylpropanoic acid moiety and may exhibit similar chemical reactivity.
Indole derivatives: Compounds with an indole core structure, which are known for their diverse biological activities.
The uniqueness of N’-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide lies in its specific combination of functional groups, which may confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O2 |
---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
N'-(3-phenylpropanoyl)-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C18H17N3O2/c22-17(11-10-13-6-2-1-3-7-13)20-21-18(23)16-12-14-8-4-5-9-15(14)19-16/h1-9,12,19H,10-11H2,(H,20,22)(H,21,23) |
InChI Key |
DRYCLGXTJMLBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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